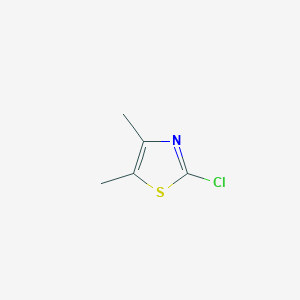

2-Chloro-4,5-dimethyl-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Chloro-4,5-dimethyl-1,3-thiazole” is a chemical compound with the CAS Number: 741195-86-8 . It is an oil-like substance with a molecular weight of 161.65 . It is used as a pharmaceutical and agrochemical intermediate .

Synthesis Analysis

The synthesis of thiazole derivatives involves various methods. For instance, treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform gives 5-arylthiazoles . A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) provides thiazoles in very good yields under mild reaction conditions .

Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Chemical Reactions Analysis

Thiazoles undergo various chemical reactions. For instance, the 5-aryl-1,3-thiazole core has been successfully functionalized at the 2-position to yield, over two steps, a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles .

Physical And Chemical Properties Analysis

“2-Chloro-4,5-dimethyl-1,3-thiazole” is an oil-like substance with a molecular weight of 161.65 .

Applications De Recherche Scientifique

Thiazoles in Medicinal Chemistry

- Scientific Field : Medicinal Chemistry .

- Application Summary : Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . They have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, and antitumor activities .

- Methods of Application : Thiazoles are typically synthesized in the lab and then tested for their biological activities using various in vitro and in vivo models .

- Results or Outcomes : The results vary depending on the specific thiazole compound and its intended use. For example, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .

Thiazoles in Organic Synthesis

- Scientific Field : Organic Synthesis .

- Application Summary : “2-Chloro-1,3-dimethylimidazolinium chloride”, a compound similar to “2-Chloro-4,5-dimethyl-1,3-thiazole”, is used as a reagent for the synthesis of various organic compounds, including tagged glucose, fluorescent chemosensors, 1,2-diamines, and allosteric glucokinase activators .

- Methods of Application : This compound is typically used as a reagent in organic synthesis reactions .

- Results or Outcomes : The outcomes of these reactions are the synthesis of new organic compounds with potential applications in various fields .

Safety And Hazards

Orientations Futures

Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . This suggests that the development and study of thiazole derivatives, including “2-Chloro-4,5-dimethyl-1,3-thiazole”, will continue to be a significant area of research in the future .

Propriétés

IUPAC Name |

2-chloro-4,5-dimethyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c1-3-4(2)8-5(6)7-3/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMPHXLKDRAIDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,5-dimethyl-1,3-thiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.